3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol
Description
3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol is a propargyl alcohol derivative featuring a dimethyl(phenyl)silyl group at the third carbon and a hydroxyl group at the same position (Figure 1). The compound’s structure combines a triple bond (hex-4-yn) with a bulky silyl group, which confers unique reactivity and stability. This hybrid structure enables applications in stereoselective organic synthesis, catalysis, and materials science, particularly in reactions involving silyl-protected intermediates or alkynes .
Properties
CAS No. |
918138-92-8 |
|---|---|
Molecular Formula |
C14H20OSi |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]hex-4-yn-3-ol |
InChI |
InChI=1S/C14H20OSi/c1-5-12-14(15,6-2)16(3,4)13-10-8-7-9-11-13/h7-11,15H,6H2,1-4H3 |
InChI Key |
FKUQCSLAGGOSSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC)(O)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol typically involves the reaction of 1-(dimethyl(phenyl)silyl)propan-1-one with propyne magnesium bromide. The reaction is carried out under controlled conditions, often in a flame-dried round bottom flask with a magnetic stirring bar. The process involves the following steps :
- Preparation of the Grignard reagent by adding propyne to a solution of magnesium bromide in tetrahydrofuran (THF).
- Slow addition of the acylsilane to the Grignard reagent at low temperatures (-78°C).
- Stirring the reaction mixture at room temperature for a specified duration.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of silyl-substituted derivatives.
Scientific Research Applications
3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol involves its interaction with various molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, facilitating its participation in chemical reactions. The alkyne group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural Analogues in Propargyl Alcohol Family
The compound is compared to other propargyl alcohols with variations in substituents, chain length, or silyl groups:
Silyl-Containing Analogues
Compounds with dimethyl(phenyl)silyl groups but differing backbones:
Functional Group Variations
Compounds with similar alkynol frameworks but differing functional groups:
| Compound | Key Structural Features | Reactivity/Applications | Reference |
|---|---|---|---|
| 3,5-Dimethyl-1-hexyn-3-ol | Additional methyl at C5; hydroxyl at C3. | Increased steric hindrance; used in regioselective alkylation. | |
| 2-Methyl-3-butyn-2-ol | Shorter chain (C4); methyl at C2. | Industrial solvent; limited use in synthesis due to volatility. | |
| 3-Hexyn-1-ol | Terminal hydroxyl group; linear chain. | Biomaterial precursor; prone to polymerization. |
Unique Properties of 3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol
The compound’s uniqueness arises from:
- Dual Reactivity: The hydroxyl group enables nucleophilic reactions (e.g., esterification), while the alkyne participates in cycloadditions or Sonogashira couplings.
- Steric and Electronic Effects : The dimethyl(phenyl)silyl group provides steric bulk to control regioselectivity and stabilizes intermediates via hyperconjugation .
- Lipophilicity : Enhanced by the phenyl group, making it suitable for hydrophobic reaction environments or membrane-permeable drug candidates .
Biological Activity
3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings pertaining to this compound.
Chemical Structure
The compound features a unique silyl group attached to a hex-4-yne backbone with an alcohol functional group. Its structural formula can be represented as follows:
This structure allows for various interactions at the molecular level, contributing to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating potential as a therapeutic agent in treating infections caused by resistant strains.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive | Moderate to High |
| Gram-negative | Moderate |
| Fungi | Low |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (μg/mL) |
|---|---|
| Breast Cancer (MCF-7) | 15.2 |
| Lung Cancer (A549) | 12.8 |
The biological activity of this compound is attributed to its ability to interact with cellular targets through its reactive alkyne and alcohol groups. These functionalities can form covalent bonds with proteins, leading to alterations in enzyme activity and signal transduction pathways.
- Reactive Intermediates : The alkyne group can participate in cycloaddition reactions, forming reactive intermediates that may disrupt cellular processes.
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with various biomolecules, enhancing its interaction with cellular targets.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound exhibited significant inhibition zones in disk diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.
In Vivo Anticancer Studies
In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups. The study reported a significant decrease in tumor volume by approximately 40% after four weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
